N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]pyridine-2-carboxamide
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Overview
Description
N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]pyridine-2-carboxamide is a complex organic compound that features a pyrazole ring substituted with a naphthylmethyl group and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the naphthylmethyl group and the pyridine carboxamide moiety. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Naphthylmethyl Group: The pyrazole ring is then alkylated with a naphthylmethyl halide in the presence of a base such as potassium carbonate.
Introduction of Pyridine Carboxamide: The final step involves the coupling of the substituted pyrazole with a pyridine carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with various alkyl or aryl groups.
Scientific Research Applications
N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[3,5-dimethyl-1-(phenylmethyl)pyrazol-4-yl]pyridine-2-carboxamide: Similar structure but with a phenyl group instead of a naphthyl group.
N-[3,5-dimethyl-1-(naphthalen-2-ylmethyl)pyrazol-4-yl]pyridine-2-carboxamide: Similar structure but with the naphthyl group attached at a different position.
Uniqueness
N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]pyridine-2-carboxamide is unique due to the specific positioning of the naphthylmethyl group, which can influence its binding affinity and specificity towards biological targets. This structural uniqueness can result in distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-15-21(24-22(27)20-12-5-6-13-23-20)16(2)26(25-15)14-18-10-7-9-17-8-3-4-11-19(17)18/h3-13H,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDYYARETAQIPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC3=CC=CC=C32)C)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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